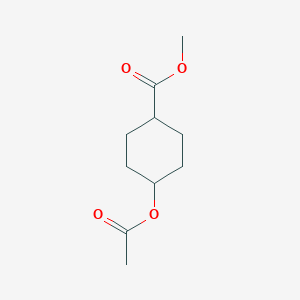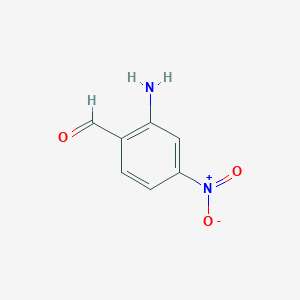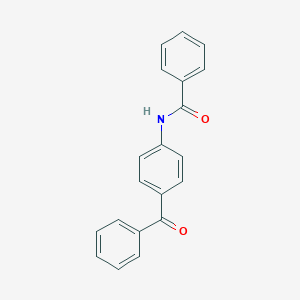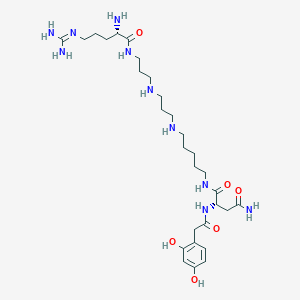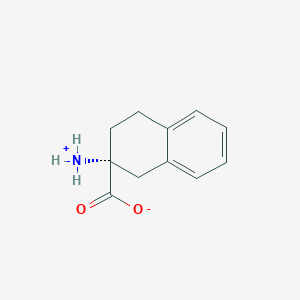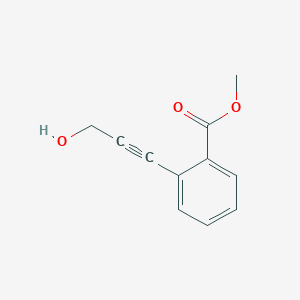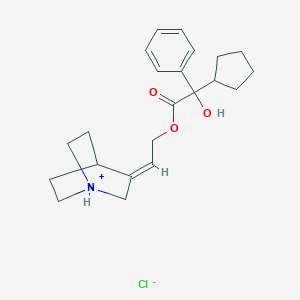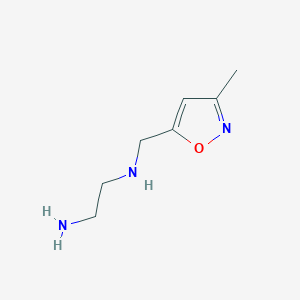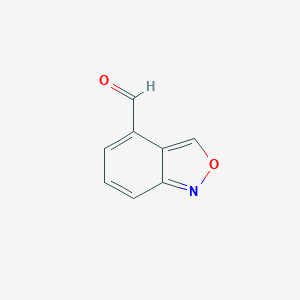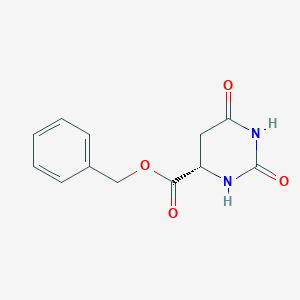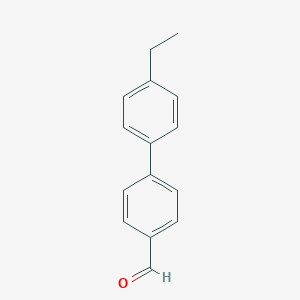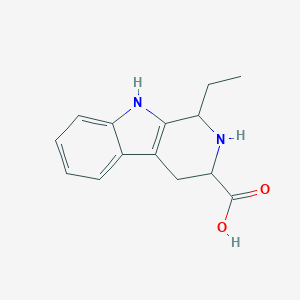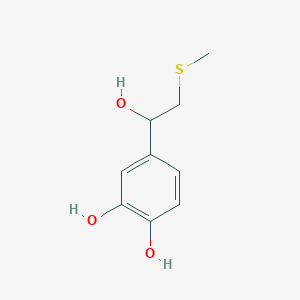
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol, also known as MTE, is a natural compound found in various plants such as olive leaves, olive oil, and wine. It has gained significant attention in the scientific community due to its potential health benefits. MTE is a polyphenol with antioxidant and anti-inflammatory properties and has been studied for its potential use in various diseases.
Wirkmechanismus
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol exerts its biological effects through various mechanisms. It can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce blood pressure, and improve glucose tolerance. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from tyrosol, which is abundant in olive oil. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be unstable in certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol. One area of interest is its potential use in cancer treatment. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have anticancer effects in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Another area of interest is its use as a natural preservative in food and cosmetics. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is a natural compound with potential health benefits. It has been extensively studied for its antioxidant and anti-inflammatory properties and has shown promise for use in various diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is abundant in olive oil, and has several advantages for lab experiments. However, further studies are needed to determine its efficacy and safety in humans and its potential use in various applications.
Synthesemethoden
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is a natural phenolic compound found in olive oil. Tyrosol can be extracted from olive oil and then converted into 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol through a series of chemical reactions. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been extensively studied for its potential use in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in many diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been studied for its potential use as a natural preservative in food and cosmetics.
Eigenschaften
CAS-Nummer |
104692-99-1 |
|---|---|
Produktname |
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol |
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
InChI-Schlüssel |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
Synonyme |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
